Reduced ROR‑alpha Binding Affinity Relative to SR3335: Mitigating Off‑Target Inverse Agonism
2-(Isoquinolin-1-yl)-1H-indene-1,3(2H)-dione exhibits an IC₅₀ of 4.62 μM for ROR‑alpha [1], which is 9.6‑fold weaker than the selective ROR‑alpha inverse agonist SR3335 (IC₅₀ 0.48 μM) . This reduced potency diminishes the risk of unintended ROR‑alpha modulation in applications where ROR‑alpha activity is not desired.
| Evidence Dimension | ROR‑alpha binding IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 4.62 μM |
| Comparator Or Baseline | SR3335 IC₅₀ = 0.48 μM |
| Quantified Difference | 9.6‑fold less potent |
| Conditions | In vitro enzyme inhibition assay, BindingDB (Scripps Research Institute) |
Why This Matters
Lower ROR‑alpha affinity reduces off‑target inverse agonist effects, making the compound a safer control agent or a scaffold for further optimization where ROR‑alpha modulation is not intended.
- [1] BindingDB BDBM38985: IC₅₀ for Isoform 2 of Nuclear receptor ROR‑alpha (Human) = 4.62 µM. View Source
